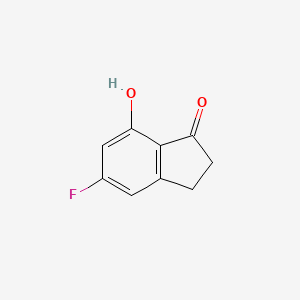

5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H7FO2 . It is a derivative of 1H-Inden-1-one, which is a bicyclic compound that is indene substituted by a keto group at position 1 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nine-membered carbon ring, with a fluorine atom attached at the 5th position and a hydroxy group at the 7th position . The presence of these functional groups can influence the compound’s reactivity and properties.科学的研究の応用

Synthesis and Chemical Properties

A study conducted by Krow et al. (2004) describes the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which include compounds related to 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. These compounds were synthesized using Selectfluor and Deoxo-Fluor-mediated rearrangements, showcasing the versatility of these methods in creating complex fluorinated structures Krow et al., Organic Letters, 2004.

Baker et al. (2007) reported the synthesis of isotopically labelled variants of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), a compound with a similar fluorinated structure, for use in preclinical development phases. This study highlights the importance of fluorine in the development of novel antifungal agents Baker et al., Journal of Labelled Compounds and Radiopharmaceuticals, 2007.

Pharmacological Characterization

- Di Stefano et al. (2005) explored the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which bear a resemblance to the core structure of this compound. These compounds were characterized for their affinity towards D2-like dopamine receptors, indicating the potential utility of fluorinated indenes in neurological research Di Stefano et al., Journal of Medicinal Chemistry, 2005.

Molecular Imaging and Probe Development

- Yee et al. (2004) developed a new fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD), which include human enzymes with significant physiological functions. This substrate, which may share functional similarities with this compound, acts as a redox optical switch and represents a lead for the development of redox imaging probes Yee et al., Journal of the American Chemical Society, 2004.

Safety and Hazards

特性

IUPAC Name |

5-fluoro-7-hydroxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-3-5-1-2-7(11)9(5)8(12)4-6/h3-4,12H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVHRLGAPOXZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2611121.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)

![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)